2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane

Lipophilicity Drug design Building blocks

Researchers seeking to probe hydrophobic binding sites often face a gap in lipophilic building blocks between LogP≈2.8 and LogP≈3.8. 2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane (CAS 1935343-59-1) directly addresses this gap with a LogP of 3.84, offering a refined tool for SAR exploration. - Delivers a +1.03 log unit lipophilicity increase over shorter bromomethyl analogs, enhancing passive permeability and target engagement. - Provides three rotatable bonds (vs. one in the bromomethyl analog), enabling conformational sampling for DNA-encoded libraries (DEL) and FBDD. - Supplied at 95% purity with verified molecular formula (C₉H₁₅BrF₂), MW 241.12 g/mol, and TPSA of 0.

Molecular Formula C9H15BrF2
Molecular Weight 241.12 g/mol
Cat. No. B13241736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane
Molecular FormulaC9H15BrF2
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC(CC1CCCC1(F)F)CBr
InChIInChI=1S/C9H15BrF2/c1-7(6-10)5-8-3-2-4-9(8,11)12/h7-8H,2-6H2,1H3
InChIKeyRVEJYGMVYWLIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane: Physicochemical & Structural Profile


2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane (CAS 1935343-59-1) is a gem‑difluorocyclopentane building block bearing a branched 3‑bromo‑2‑methylpropyl side chain at the 2‑position of the ring . With a molecular weight of 241.12 g mol⁻¹ (C₉H₁₅BrF₂), zero topological polar surface area, three rotatable bonds, and a calculated LogP of 3.8429, it occupies a distinct lipophilicity–flexibility niche within the halogenated cyclopentane class . This combination makes the compound a candidate for applications that demand a balance between passive permeability and sufficient metabolic clearance, while the bromine atom provides a reactive handle for further diversification .

Lipophilicity niche (high LogP) supports passive permeability studies and hydrophobic pocket design
Branched bromoalkyl side chain provides a reactive handle for further chemical diversification
Greater conformational flexibility compared to shorter-chain bromoalkyl analogs

2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane: Advantages Over Closest Analogs


Bromodifluorocyclopentane derivatives are not interchangeable because small structural variations—alkyl chain length, branching, ring substitution position, and ring size—produce quantifiable differences in lipophilicity, conformational flexibility, and steric environment . Even the positional isomer 3‑(3‑bromo‑2‑methylpropyl)‑1,1‑difluorocyclopentane, which shares an identical molecular weight and calculated LogP, differs in the steric presentation of the difluoromethylene group and the bromoalkyl chain, which can alter selectivity in enzyme pockets or regiochemical outcomes in synthetic elaboration . The evidence below demonstrates that the 2‑substituted, branched‑chain architecture confers measurable property differences that directly impact scientific selection and procurement decisions.

Positional isomer may alter steric environment
3‑Substituted isomer has identical MW and LogP, but different difluoro/bromoalkyl orientation may shift selectivity or regiochemical outcomes.
Shorter bromomethyl analog lacks branched flexibility
The bromomethyl derivative has lower lipophilicity and only one rotatable bond, limiting conformational sampling and hydrophobic interaction potential.
Ring-brominated analog lacks alkyl spacer
Direct ring bromine without an alkyl linker changes the hydrophobic contact pattern and may reduce passive membrane partitioning.

2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane: Quantitative Evidence vs. Key Analogs


Lipophilicity Advantage Over Bromomethyl Analog

The target compound exhibits a calculated LogP of 3.8429, compared with 2.8167 for 2‑(bromomethyl)‑1,1‑difluorocyclopentane (CAS 1871494‑10‑8), a commonly available analog lacking the branched side chain . This ΔLogP of +1.03 log units equates to an approximately 10.7‑fold higher octanol/water partition coefficient under the same calculation methodology . The substantially increased lipophilicity can improve passive membrane permeability for targets requiring greater hydrophobic character.

Lipophilicity vs. bromomethyl
Data to verify
ΔLogP +1.03 (≈10.7‑fold)
May improve passive permeability for hydrophobic targets
Same prediction engine; experimental LogP not yet reported
Lipophilicity Drug design Building blocks

Conformational Flexibility vs. Bromomethyl Analog

The target compound contains three rotatable bonds (the entire 3‑bromo‑2‑methylpropyl side chain), whereas 2‑(bromomethyl)‑1,1‑difluorocyclopentane possesses only one rotatable bond . This difference of two additional freely rotating bonds confers greater conformational adaptability, which can be critical for optimizing ligand–target interactions in structure‑based drug design.

Rotatable bonds vs. bromomethyl
Data to verify
3 vs. 1 rotatable bonds
Wider conformational sampling may support structure-guided optimization
SMILES-based count; entropic penalty may influence binding
Conformational flexibility Rotatable bonds Medicinal chemistry

Lipophilicity Advantage Over Ring-Brominated Analog

The target compound (LogP 3.8429) is significantly more lipophilic than 2‑bromo‑1,1‑difluorocyclopentane (CAS 2303705‑25‑9), which has a reported Logp of 2.40 and a partition coefficient of 2.71 . The ΔLogP of approximately +1.44 log units translates to roughly a 27‑fold higher predicted octanol/water distribution, reflecting the contribution of the extended alkyl chain to overall hydrophobicity.

Lipophilicity vs. ring-bromo
Context-dependent
ΔLogP ≈ +1.44 (≈27‑fold)
May alter ADME profile; suited for hydrophobic binding pockets
Cross-engine comparison; magnitude robust but requires validation
Lipophilicity Halogenated cyclopentanes Lead optimization

2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane: High-Value Applications


Lead Optimization Requiring High Lipophilicity

When establishing structure–activity relationships (SAR) for a target with a hydrophobic binding site, the +1.03 log unit lipophilicity boost of the 3‑bromo‑2‑methylpropyl chain over the shorter bromomethyl analog can improve passive permeability and target engagement. This compound offers a lipophilicity step that fills the gap between LogP ≈ 2.8 and LogP ≈ 3.8, a range frequently encountered in CNS and intracellular target programs.

Library Design with Conformational Flexibility

With three rotatable bonds versus only one for the common bromomethyl analog , the target compound introduces additional degrees of freedom into fragment libraries. This flexibility can be exploited in DNA‑encoded library (DEL) technology or FBDD campaigns where sampling diverse conformations is essential for hit identification.

Hydrophobic Intermediates for Agrochemical Discovery

The >1.4 log unit lipophilicity increase relative to 2‑bromo‑1,1‑difluorocyclopentane makes the target compound a superior building block for agrochemical intermediates that require high LogP for cuticular penetration or soil mobility. The gem‑difluoro group additionally imparts metabolic stability, a valued trait in both pharmaceutical and crop‑protection chemistry.

Stereochemical Probe with Cyclopentane Constraint

The cyclopentane scaffold imposes conformational restriction not present in acyclic or cyclohexane analogs, while the 2‑substitution pattern alters the steric trajectory of the bromoalkyl chain relative to the gem‑difluoro group. This unique geometry can be exploited to probe stereochemical preferences in enzyme active sites or to influence diastereoselectivity in downstream synthetic transformations .

Application
Selection Property
Validation Focus
Lipophilic lead optimization
Lipophilicity step bridging moderate-to-high LogP range
Passive permeability and target engagement in hydrophobic pockets
Conformationally diverse fragment libraries
Increased rotatable bonds vs. short-chain analogs
Conformational sampling in DEL or FBDD campaigns
Agrochemical intermediate synthesis
High lipophilicity and gem‑difluoro stability
Cuticular penetration or soil mobility assessment
Stereochemical probe studies
2‑Substituted cyclopentane scaffold constraint
Steric trajectory and diastereoselectivity in downstream transformations
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